BAM 15

Mitochondrial bioenergetics Cellular respiration Off-target effects

FCCP/DNP confound OCR data via plasma membrane depolarization, narrow ranges, and bicarbonate sensitivity. BAM 15 solves this: • EC50 270 nM; effective 25 nM-50 μM without respiratory inhibition • No plasma membrane depolarization or H2O2 • Insensitive to millimolar bicarbonate (DMEM-compatible) • Low cytotoxicity enables 16+ h exposures, sustained AMPK activation • 0.1-0.2% w/w in chow reverses obesity/insulin resistance in db/db & DIO mice Reliable bulk supply from BenchChem.

Molecular Formula C16H10F2N6O
Molecular Weight 340.29 g/mol
Cat. No. B1667726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAM 15
SynonymsBAM15;  BAM-15;  BAM 15.
Molecular FormulaC16H10F2N6O
Molecular Weight340.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F
InChIInChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24)
InChIKeyOEGJBRZAJRPPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAM 15 Procurement Guide


BAM 15 (N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine) is a small-molecule mitochondrial protonophore uncoupler of oxidative phosphorylation, identified through screening for compounds with reduced cytotoxicity compared to classical uncouplers [1]. It belongs to the [1,2,5]oxadiazolo[3,4-b]pyrazine class and acts as a lipophilic weak acid, shuttling protons across the inner mitochondrial membrane independent of ATP synthase [2].

Selective mitochondrial uncoupling probe
Plasma membrane–sparing profile at tested concentrations
Reported broad effective range for uncoupling assays
Bicarbonate-insensitive activity across standard buffers

BAM 15 vs. Classical Uncouplers


Generic mitochondrial uncouplers such as FCCP, CCCP, and DNP exhibit significant off-target effects including plasma membrane depolarization, narrow effective concentration windows that frequently lead to respiratory inhibition, and variable activity dependent on bicarbonate concentration [1][2]. BAM 15 was specifically designed to overcome these limitations, providing a much broader dynamic range for uncoupling studies, insensitivity to physiological bicarbonate, and a cleaner pharmacological profile that avoids confounding variables in both in vitro bioenergetic assays and in vivo metabolic studies [3].

Plasma membrane depolarization
Classical uncouplers may depolarize the plasma membrane, adding off-target variables to cell signaling readouts.
Narrow effective concentration window
FCCP and DNP often inhibit respiration at higher concentrations, complicating dose optimization and assay reproducibility.
Bicarbonate-dependent activity suppression
Conventional uncouplers lose efficacy in bicarbonate-buffered media, reducing consistency in standard cell culture models.
Elevated long-term cytotoxicity
FCCP and DNP may induce higher caspase activation, increasing cell death background in extended assays.

BAM 15 Differentiation Evidence


Plasma Membrane Safety vs. FCCP

BAM 15 is a selective mitochondrial protonophore that does not depolarize the plasma membrane at concentrations up to 50 μM, whereas FCCP, a classical uncoupler of equal potency, induces significant plasma membrane depolarization at similar concentrations [1]. This selectivity is critical for experiments requiring mitochondrial-specific uncoupling without confounding effects on cellular ion gradients and signaling .

Plasma membrane sparing
Head-to-head
No depolarization up to 50 µM vs. FCCP-induced depolarization
Supports selective mitochondrial uncoupling interpretation
Cultured myoblasts/hepatocytes context
Mitochondrial bioenergetics Cellular respiration Off-target effects

Broader Effective Range vs. FCCP

BAM 15 stimulates maximal mitochondrial respiration over a much broader concentration range (effective from 25 nM up to 50 μM) than FCCP, which typically inhibits respiration at higher concentrations due to off-target effects [1]. In isolated mitochondria, BAM 15 increased State 4o respiration 2-3 fold at concentrations as low as 50 nM, while FCCP required 400 nM to achieve similar effects and exhibited a narrower effective window [2].

Effective concentration range
Head-to-head
Effective from 25 nM to 50 µM (>2000-fold range)
Supports wide dosing window for titration assays
Isolated mitochondria / L6 myoblasts
Mitochondrial function Oxygen consumption Dose-response

Bicarbonate Insensitivity vs. Conventional Uncouplers

The depolarizing activity of conventional uncouplers (FCCP, CCCP, DNP) is significantly diminished in the presence of millimolar bicarbonate, a common physiological buffer. In contrast, BAM 15 maintains full uncoupling efficacy under identical conditions [1]. This differential sensitivity was demonstrated in isolated mitochondria where bicarbonate suppressed the membrane potential decrease induced by DNP and FCCP but had no effect on BAM 15 .

Bicarbonate insensitivity
Head-to-head
Full uncoupling activity retained in millimolar bicarbonate vs. diminished FCCP/CCCP/DNP
Consistent efficacy across standard bicarbonate-buffered media
Isolated rat liver mitochondria
Mitochondrial membrane potential Uncoupler efficacy Physiological conditions

Lower Long-Term Cytotoxicity vs. FCCP/DNP

In a 16-hour treatment of L6 myoblasts, BAM 15 induced significantly less caspase 3/7 activation (a marker of apoptosis) compared to DNP and FCCP [1]. At 5 μM, BAM 15 showed reduced caspase activation relative to DNP (P=0.030); at 10 μM, the difference was more pronounced (P=0.013) [2]. This lower cytotoxicity is consistent across multiple cell types and contributes to BAM 15's superior safety profile in vivo [3].

Reduced caspase activation
Head-to-head
5 µM vs DNP P=0.030; 10 µM vs DNP P=0.013 (caspase 3/7)
Reported lower apoptosis-related background in extended assays
16 h L6 myoblast exposure
Cytotoxicity Apoptosis Safety profile

Metabolic Superiority Over ES9 in db/db Mice

In a head-to-head comparison of 15 structurally unrelated mitochondrial uncouplers in male db/db mice, BAM 15 delivered the best overall improvement in metabolic phenotype [1]. Treatment with 0.2% BAM 15 (w/w in chow) for 4 weeks significantly improved body weight, fat pad weight, glucose tolerance, blood glucose, HbA1c, liver weight, and triglyceride content [2]. In contrast, the next-best compound, ES9 (0.03% w/w), improved glucose tolerance and HbA1c but paradoxically increased body weight, liver size, and steatosis [3].

In vivo metabolic response
Reported comparison
0.2% w/w improved 7/7 metabolic parameters vs. ES9 improved 3/7 (worsened 3/7)
Supports multi-parameter metabolic response in db/db model context
4-week dietary study, ranked first among 15 tested uncouplers
Obesity Diabetes In vivo efficacy Metabolic disease

No H2O2 Formation vs. FCCP

BAM 15 does not stimulate hydrogen peroxide (H2O2) formation in mitochondria, in contrast to FCCP which can induce ROS production as an off-target effect [1]. This property is critical for experiments investigating the role of mitochondrial uncoupling in oxidative stress pathways, as BAM 15 avoids the confounding variable of increased ROS generation [2].

H₂O₂ formation
Head-to-head
No stimulation of H₂O₂ vs. FCCP-stimulated ROS production
Reduced oxidative stress confound in mechanistic studies
Isolated mitochondria
Oxidative stress Reactive oxygen species Mitochondrial function

BAM 15 Applications


In Vitro Mitochondrial Bioenergetics

Use BAM 15 (EC50 270 nM in L6 myoblasts) for oxygen consumption rate (OCR) assays where a broad, non-inhibitory concentration range (25 nM – 50 μM) is required. BAM 15 avoids plasma membrane depolarization and H2O2 formation, providing cleaner data compared to FCCP [1].

Long-Term Metabolic Adaptation Studies

BAM 15's lower cytotoxicity (significantly reduced caspase 3/7 activation vs. DNP at 5–10 μM) makes it suitable for 16+ hour exposures. It sustains AMPK activation and nutrient uptake without inducing apoptosis, unlike FCCP or DNP [2].

In Vivo Obesity and Diabetes Models

BAM 15 (0.1–0.2% w/w in chow) is the uncoupler of choice for metabolic studies. It consistently improves body weight, glucose tolerance, HbA1c, and liver steatosis in db/db and diet-induced obese mice, outperforming ES9, NEN, and OPC-163493 [3].

Bicarbonate-Buffered Media Compatibility

BAM 15's insensitivity to millimolar bicarbonate ensures that uncoupling activity is not suppressed, unlike FCCP, CCCP, or DNP. This is critical for studies in cell culture media (e.g., DMEM) and ex vivo tissue preparations [4].

Application
Selection Property
Validation Focus
In vitro mitochondrial bioenergetics assays
Broad effective range, plasma-membrane sparing
OCR assay reproducibility and dose-response linearity
Long-term metabolic adaptation studies
Lower long-term cytotoxicity profile
Sustained AMPK activation without apoptosis interference
In vivo metabolic disease models
Multi-parameter metabolic response in rodent models
Body weight, glucose tolerance, and liver steatosis endpoints
Bicarbonate-buffered media compatibility
Bicarbonate-insensitive uncoupling activity
Consistent mitochondrial depolarization in DMEM or similar media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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